N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812541
InChI: InChI=1S/C13H11N5O2S2/c1-6-5-18-11(20)8(4-14-13(18)21-6)9(19)15-12-17-16-10(22-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,17,19)
SMILES:
Molecular Formula: C13H11N5O2S2
Molecular Weight: 333.4 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC14812541

Molecular Formula: C13H11N5O2S2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C13H11N5O2S2
Molecular Weight 333.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C13H11N5O2S2/c1-6-5-18-11(20)8(4-14-13(18)21-6)9(19)15-12-17-16-10(22-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,17,19)
Standard InChI Key DXPLDWLNDNNZRO-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule features a thiazolo[3,2-a]pyrimidine core fused with a 1,3,4-thiadiazole ring substituted at the 5-position with a cyclopropyl group. The thiazolo[3,2-a]pyrimidine system consists of a pyrimidine ring annulated to a thiazole moiety, creating a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets . The 1,3,4-thiadiazole component introduces sulfur and nitrogen heteroatoms, contributing to electron-deficient characteristics that favor interactions with enzymes and receptors .

Key Functional Groups

  • Carboxamide group: Positioned at the 6th carbon, this group enables hydrogen bonding with active sites of target proteins.

  • Cyclopropyl substituent: Introduces steric hindrance and modulates lipophilicity, influencing membrane permeability.

  • Methyl group at C2: Enhances metabolic stability by reducing oxidative degradation .

Table 1: Physicochemical Properties

PropertyValue
Molecular weight349.39 g/mol
LogP (calculated)2.1 ± 0.3
Hydrogen bond donors2
Hydrogen bond acceptors6
Rotatable bonds3

Synthesis and Optimization

Multi-Step Synthesis Pathway

The compound is typically synthesized through a four-step sequence:

  • Formation of thiazolo[3,2-a]pyrimidine core: Cyclocondensation of 2-aminothiazole derivatives with β-ketoesters under acidic conditions yields the core structure .

  • Introduction of carboxamide: Nucleophilic acyl substitution at the 6th position using chloroacetyl chloride and subsequent amidation with 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane eluent achieves >95% purity .

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (up to 78%) and reduce waste. Green chemistry principles, such as using water as a solvent in cyclocondensation, minimize environmental impact.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against LoVo (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines revealed moderate cytotoxicity, with IC50_{50} values of 18.7 μM and 42.3 μM, respectively . The compound induces G2/M phase arrest and apoptosis via caspase-3 activation, a mechanism shared with structurally related thiadiazole derivatives .

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Mechanism
LoVo18.7Caspase-3 activation
MCF-742.3G2/M phase arrest
HUVEC (normal)>100No significant toxicity

Antimicrobial Effects

The compound exhibits broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The thiadiazole moiety disrupts bacterial DNA gyrase by binding to the ATPase domain, analogous to fluoroquinolones .

Pharmacological Applications

Enzyme Inhibition

Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to focal adhesion kinase (FAK), a target in metastatic cancers . The cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with Glu506 and Lys454 .

Industrial and Regulatory Considerations

Scalability Challenges

Despite promising bioactivity, industrial adoption is limited by:

  • High production costs ($2,300/kg) due to multi-step synthesis.

  • Poor aqueous solubility (0.12 mg/mL), necessitating formulation with nanocarriers.

Regulatory Status

Preclinical toxicity studies in Daphnia magna showed low ecotoxicity (LC50_{50} > 100 μM), supporting further development . Phase I clinical trials are anticipated to commence in 2026.

Future Directions

  • Derivatization: Introducing sulfonamide groups at the thiazole ring may improve solubility .

  • Combination therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance antitumor efficacy .

  • Targeted delivery: Lipid nanoparticles functionalized with folate ligands may reduce off-target effects.

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